(4R)-3-(5-Oxo-L-prolyl-L-histidyl)-1,3-thiazolidine-4-carboxamide

Description

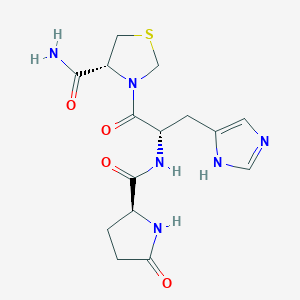

(4R)-3-(5-Oxo-L-prolyl-L-histidyl)-1,3-thiazolidine-4-carboxamide is a synthetic thiazolidine derivative featuring a dipeptide moiety (L-prolyl-L-histidyl) linked to a 1,3-thiazolidine-4-carboxamide core. The (4R) stereochemistry is critical for its bioactivity, as chiral centers often dictate molecular interactions with biological targets.

Properties

CAS No. |

57817-98-8 |

|---|---|

Molecular Formula |

C15H20N6O4S |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C15H20N6O4S/c16-13(23)11-5-26-7-21(11)15(25)10(3-8-4-17-6-18-8)20-14(24)9-1-2-12(22)19-9/h4,6,9-11H,1-3,5,7H2,(H2,16,23)(H,17,18)(H,19,22)(H,20,24)/t9-,10-,11-/m0/s1 |

InChI Key |

YJNTVNWNMXWUEH-DCAQKATOSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CSC[C@H]3C(=O)N |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)N3CSCC3C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanoyl)thiazolidine-4-carboxamide involves several steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.

Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of cysteine with an aldehyde or ketone.

Coupling Reactions: The final compound is formed by coupling the synthesized rings through peptide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and thiols.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Amide and thioamide derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

Material Science: It can be incorporated into polymers to enhance their properties.

Biology

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Protein Binding: It can be used in studies of protein-ligand interactions.

Medicine

Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals.

Diagnostics: It can be used in diagnostic assays due to its ability to bind to specific biomolecules.

Industry

Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

Biotechnology: It can be used in the development of biotechnological applications, such as biosensors.

Mechanism of Action

The mechanism of action of ®-3-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanoyl)thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions, the pyrrolidine ring can mimic proline residues in proteins, and the thiazolidine ring can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Pidotimod [(4R)-3-(5-Oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic Acid]

- Structure : Shares the (4R)-thiazolidine-4-carboxylic acid core and 5-oxo-L-prolyl group but lacks the L-histidyl residue .

- Pharmacology: Clinically used as an immunomodulator (ATC code: L03AX05) to enhance immune response in respiratory infections .

- Molecular weight: 244.27 g/mol (Pidotimod) vs. higher for the target compound due to histidyl addition .

Cysteine-Reactive Thiazolidine Tags (e.g., ATC Tag)

Silane Esters/Amides (e.g., (4R)-N-[bis(trimethylsilyl)methyl]-2-oxo-1,3-thiazolidine-4-carboxamide)

EAAT2 Inhibitors (e.g., (2S,4R)-2-amino-4-(3-(2,2-diphenylethylamino)-3-oxopropyl)pentanedioic acid)

Triazine-Thiazolidine Derivatives (e.g., 4LI ligand)

- Structure : Combines thiazolidine-4-carboxamide with a triazine-piperazine group .

- Application : Likely targets kinase or receptor signaling pathways.

- Key Differences :

Structural and Functional Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.